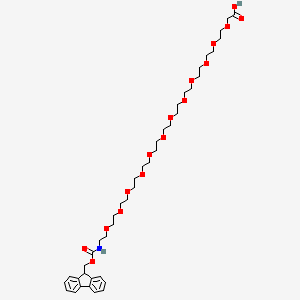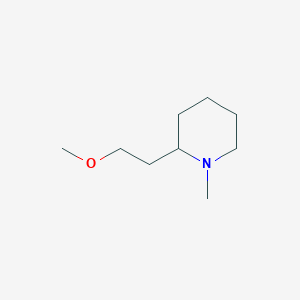![molecular formula C19H20Cl2N4O2 B2360046 (4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034405-45-1](/img/structure/B2360046.png)
(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
A study by Patel, Agravat, and Shaikh (2011) details the synthesis of new pyridine derivatives, including compounds similar to the requested chemical, which demonstrated variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Tsuno et al. (2017) evaluated novel pyridinyl piperazin methanone derivatives, including compounds structurally related to the requested molecule, as transient receptor potential vanilloid 4 (TRPV4) antagonists, showing analgesic effects in animal models (Tsuno et al., 2017).
Shim et al. (2002) explored the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, contributing to understanding receptor-ligand interactions (Shim et al., 2002).
Structural Analysis and Characterization
Lv, Ding, and Zhao (2013) synthesized novel pyrazole carboxamide derivatives, including a compound with a piperazine moiety, and characterized them using X-ray crystal analysis (Lv, Ding, & Zhao, 2013).
Swanson et al. (2009) synthesized heterocyclic compounds with basic functionalities, including pyridinyl methanone derivatives, and evaluated them for affinity at the human histamine H3 receptor (Swanson et al., 2009).
Therapeutic Potential
Katariya, Vennapu, and Shah (2021) synthesized oxazole clubbed pyridyl-pyrazolines with potential anticancer and antimicrobial activities, suggesting possible therapeutic applications for similar compounds (Katariya, Vennapu, & Shah, 2021).
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase inhibitor related to the requested compound, highlighting its potential in treating type 2 diabetes (Sharma et al., 2012).
Future Directions
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-13-4-5-16(21)15(11-13)18(26)23-7-9-24(10-8-23)19(27)17-12-14-3-1-2-6-25(14)22-17/h4-5,11-12H,1-3,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGVYIZIGRSGDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)

![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)
![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)



![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)

